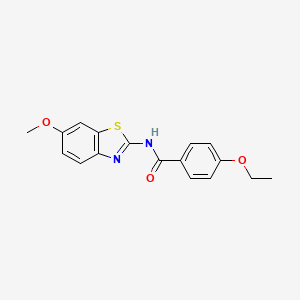

![molecular formula C7H6N4S B2376221 Pyrazolo[1,5-a]pyrimidine-3-carbothioamide CAS No. 1421263-27-5](/img/structure/B2376221.png)

Pyrazolo[1,5-a]pyrimidine-3-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[1,5-a]pyrimidine-3-carbothioamide is a compound that has been synthesized and characterized in the context of exploring novel classes of antimicrobial therapeutics . It’s part of a series of pyrazolo[1,5-a]pyrimidines that have been synthesized and studied for their antimicrobial activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbothioamide involves a series of reactions. In one study, a novel series of pyrazolo[1,5-a]pyrimidines were synthesized and characterized by their spectral data .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine-3-carbothioamide is characterized by a pyrazole ring fused with a pyrimidine ring . This fused structure is rigid and planar, making it a key component in many drugs .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbothioamide are complex and involve multiple steps . The synthesized compounds were characterized by their spectral data .Scientific Research Applications

Antitumor Scaffold and Medicinal Chemistry

Pyrazolo[1,5-a]pyrimidine derivatives are significant in medicinal chemistry due to their notable photophysical properties, which have recently garnered attention in material science. Researchers have developed various synthesis pathways for these compounds, enhancing their structural diversity and potential applications. These compounds demonstrate promising anticancer potential and enzymatic inhibitory activity, providing a foundation for the design of drugs with a pyrazolo[1,5-a]pyrimidine core (Arias-Gómez et al., 2021).

Broad Medicinal Properties

Pyrazolo[1,5-a]pyrimidine scaffold is recognized for its versatility in drug discovery, exhibiting a wide range of medicinal properties including anticancer, anti-inflammatory, CNS agent roles, and more. Structure-activity relationship (SAR) studies have emphasized its potential, leading to the development of numerous lead compounds for various disease targets. There's substantial potential for medicinal chemists to further utilize this scaffold in drug development (Cherukupalli et al., 2017).

Applications in Various Sectors

Pyrazolo[1,5-a]pyrimidines are integral in several applications beyond medicinal chemistry, including pharmaceuticals, pesticides, dyes, and pigments. Their synthetic methods have seen significant advances over the years. This review provides a comprehensive overview of the synthesis and application trends of these compounds (Al‐Azmi, 2019).

Antimicrobial Activity

Novel pyrazolo[1,5-a]pyrimidines synthesized based on 5-aminopyrazoles were studied for their antimicrobial activity. The study included molecular docking and RNA polymerase inhibitory activity determination, showcasing the significance of pyrazolopyrimidine derivatives in biological applications. One compound, in particular, demonstrated potent antimicrobial activity, emphasizing the importance of these heterocyclic systems in biological and pharmaceutical fields (Abdallah & Elgemeie, 2022).

Biological Evaluation and Molecular Docking

Pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial and immunomodulatory activities. The in silico analysis confirmed that most compounds aligned with Lipinski's rule of five, indicating their potential as drug candidates. Molecular docking studies further supported their role as potent inhibitors of specific enzymes, highlighting their relevance in drug discovery (Naglah et al., 2020).

Future Directions

properties

IUPAC Name |

pyrazolo[1,5-a]pyrimidine-3-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4S/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCMCBNIRYVBTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)C(=S)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(p-tolyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2376141.png)

![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2376144.png)

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2376145.png)

![N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2376148.png)

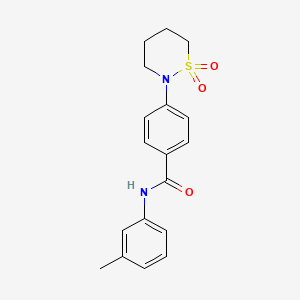

![N'-(4-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2376149.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2376152.png)

![3-[(Tert-butoxy)carbonyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B2376153.png)

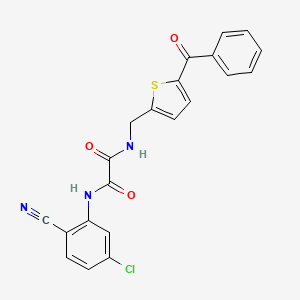

![N-(3-chlorophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2376157.png)

![tert-butyl 4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B2376158.png)